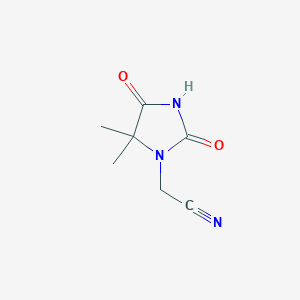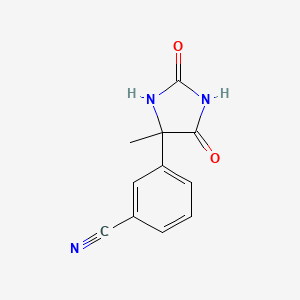 (4-Clorofenil)(piridin-3-il)metilamina CAS No. 1156267-03-6"
>
(4-Clorofenil)(piridin-3-il)metilamina CAS No. 1156267-03-6"
>
(4-Clorofenil)(piridin-3-il)metilamina
Descripción general
Descripción
[(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación y Análisis
Este compuesto se utiliza principalmente para investigación, análisis y educación científica . Es un químico de laboratorio utilizado por profesionales en diversos campos científicos .
Estudios Biológicos
El compuesto podría utilizarse potencialmente en estudios biológicos. Aunque no se mencionan aplicaciones específicas, compuestos con estructuras similares se han utilizado en investigación biológica .
Descubrimiento de Fármacos
En el campo del descubrimiento de fármacos, este compuesto podría utilizarse como bloque de construcción o intermedio en la síntesis de moléculas más complejas. Por ejemplo, compuestos con estructuras similares se han utilizado en el desarrollo de posibles fármacos anti-VIH .
Síntesis Química
Como químico con una estructura específica, podría utilizarse en la síntesis química como reactivo o bloque de construcción para crear otros productos químicos .
Pruebas de Seguridad
La ficha de datos de seguridad del compuesto sugiere que puede utilizarse en pruebas de seguridad. Esto podría implicar la determinación de su toxicidad, reactividad y otras propiedades relacionadas con la seguridad .
Agentes Antituberculosos
Aunque no se menciona directamente, compuestos con estructuras similares se han utilizado en el diseño y síntesis de posibles agentes antituberculosos .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
Similar compounds have been observed to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
Similar compounds have been observed to exert a range of effects at the molecular and cellular level, often contributing to their overall biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chlorophenyl)(pyridin-3-yl)methylamine. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
(4-Chlorophenyl)(pyridin-3-yl)methylamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include binding to active sites, altering enzyme conformation, or affecting enzyme kinetics. These interactions can lead to changes in the overall metabolic flux and the levels of metabolites within the cell.
Cellular Effects
(4-Chlorophenyl)(pyridin-3-yl)methylamine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of (4-Chlorophenyl)(pyridin-3-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects the metabolic pathways they are involved in. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)(pyridin-3-yl)methylamine can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound can be stable under certain conditions, but may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)(pyridin-3-yl)methylamine vary with different dosages in animal models . At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may be observed at high doses, including potential damage to tissues or organs.
Metabolic Pathways
(4-Chlorophenyl)(pyridin-3-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)(pyridin-3-yl)methylamine within cells and tissues involve specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
(4-Chlorophenyl)(pyridin-3-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(11-3-2-8-16-9-11)10-4-6-12(14)7-5-10/h2-9,13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWNSRUAXBAJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


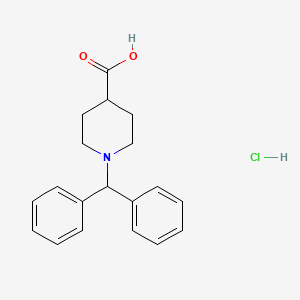

![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)
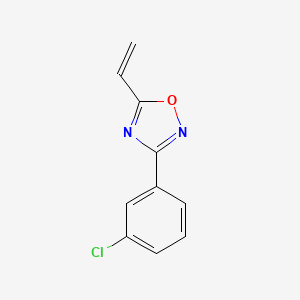

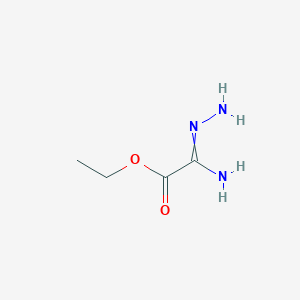
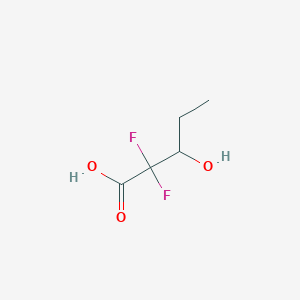
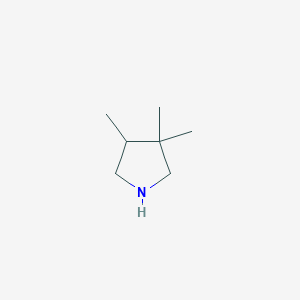
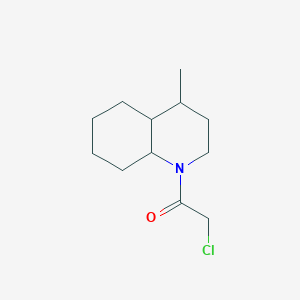
![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)
